Cas no 2293937-36-5 (4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride)

2293937-36-5 structure
اسم المنتج:4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride
- Z3016193088
- 4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride
- 4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride
-
- نواة داخلي: 1S/C6H2BrClF2O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H
- مفتاح Inchi: GAWSEOUGRBDNNL-UHFFFAOYSA-N
- ابتسامات: BrC1C=CC(=C(C=1Cl)F)S(=O)(=O)F
حساب السمة
- نوعية دقيقة: 289.86155 g/mol
- النظائر كتلة واحدة: 289.86155 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 279
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.1
- طوبولوجي سطح القطب: 42.5
- الوزن الجزيئي: 291.50
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1584433-0.1g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 0.1g |
$366.0 | 2023-07-10 | |
Enamine | EN300-1584433-0.25g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 0.25g |
$524.0 | 2023-07-10 | |
Enamine | EN300-1584433-2.5g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 2.5g |
$2071.0 | 2023-07-10 | |
Enamine | EN300-1584433-50mg |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95.0% | 50mg |
$245.0 | 2023-09-24 | |
Aaron | AR028SNS-2.5g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonylfluoride |
2293937-36-5 | 95% | 2.5g |
$2873.00 | 2025-02-16 | |
Enamine | EN300-1584433-0.5g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 0.5g |
$824.0 | 2023-07-10 | |
Enamine | EN300-1584433-5.0g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 5.0g |
$3065.0 | 2023-07-10 | |
Enamine | EN300-1584433-1.0g |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95% | 1.0g |
$1057.0 | 2023-07-10 | |
Enamine | EN300-1584433-10000mg |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95.0% | 10000mg |
$4545.0 | 2023-09-24 | |
Enamine | EN300-1584433-2500mg |
4-bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride |
2293937-36-5 | 95.0% | 2500mg |
$2071.0 | 2023-09-24 |
4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride الوثائق ذات الصلة
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
2293937-36-5 (4-Bromo-3-chloro-2-fluorobenzene-1-sulfonyl fluoride) منتجات ذات صلة
- 1805161-05-0(6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol)
- 1337143-56-2(7-BROMO-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE HCl)
- 2171829-36-8(5-{(2-methylidenebutyl)sulfanylmethyl}furan-2-carboxylic acid)
- 1805312-17-7(6-(Difluoromethyl)-3-fluoropyridine-2-methanol)
- 305337-12-6(4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol)
- 257953-11-0(N-benzyl-2,5-dimethylbenzene-1-sulfonamide)
- 1805659-12-4(4-Cyano-5-difluoromethoxy-2-methylbenzoic acid)
- 1235622-47-5(methyl 4-({(2,4-dimethoxyphenyl)carbamoylformamido}methyl)piperidine-1-carboxylate)
- 2228636-00-6(tert-butyl N-1-(4-fluoropyridin-2-yl)-2-oxoethyl-N-methylcarbamate)
- 221148-38-5(2-Propynoic acid, 3-(3-fluorophenyl)-, methyl ester)
الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD
عضو ذهبي
مورد الصين
مُحْضِر

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
